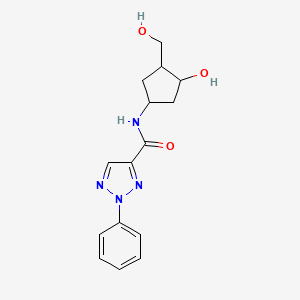

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c20-9-10-6-11(7-14(10)21)17-15(22)13-8-16-19(18-13)12-4-2-1-3-5-12/h1-5,8,10-11,14,20-21H,6-7,9H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBHQPHOOOQLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Cyclopentyl Intermediate: The starting material, cyclopentene, undergoes hydroxylation to introduce hydroxyl and hydroxymethyl groups. This can be achieved using reagents such as osmium tetroxide (OsO₄) followed by sodium periodate (NaIO₄) for oxidative cleavage and subsequent reduction.

Triazole Formation: The cyclopentyl intermediate is then reacted with phenyl azide in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) to form the 1,2,3-triazole ring via a Huisgen cycloaddition reaction.

Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated cyclopentyl ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: The phenyl group and triazole ring can undergo electrophilic aromatic substitution reactions. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentane derivatives.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibits significant activity against various bacterial strains. Its structural features contribute to its binding affinity to bacterial enzymes, making it a potential candidate for antibiotic development.

Anticancer Properties

Studies have shown that derivatives of triazoles can inhibit cancer cell proliferation. The compound's ability to interact with specific cancer-related targets suggests its potential as an anticancer agent. In vitro studies demonstrate its effectiveness against different cancer cell lines, indicating a promising avenue for further research in oncology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may offer therapeutic benefits in treating inflammatory diseases. Research highlights its potential to reduce inflammatory markers in cellular models.

Biological Interaction Studies

Interaction studies focus on the compound's binding affinity with various biological targets such as enzymes and receptors. Techniques employed include:

- Molecular Docking : To predict the binding interactions at the molecular level.

- In vitro Assays : To evaluate the biological activity against specific targets.

Research indicates that structural modifications can significantly influence these interactions, enhancing biological activity and specificity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the compound's effectiveness against multi-drug-resistant bacterial strains. Results indicated a notable reduction in bacterial growth compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis at lower concentrations than previously reported triazole derivatives, suggesting enhanced potency.

Case Study 3: Anti-inflammatory Response

Research involving animal models showed that administration of the compound reduced inflammatory responses significantly compared to control groups, indicating potential therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several 1,2,3-triazole-4-carboxamide derivatives, which are widely studied for their biological activities. Below is a comparative analysis of key analogs:

¹ Calculated from molecular formula (C₁₇H₂₁N₅O₃); ² Estimated based on substituent variability; ³ Reported in .

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s cyclopentyl-hydroxymethyl group may enhance solubility compared to analogs with purely aromatic or hydrophobic substituents (e.g., 4-chlorophenyl in ). This could improve pharmacokinetic properties . Sulfamoylaminoethyl side chains () introduce sulfonamide functionality, which is associated with stronger enzyme inhibition but may increase toxicity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for similar triazole-carboxamides, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by amidation (). However, the cyclopentyl core’s stereochemistry (3-hydroxy-4-hydroxymethyl) may require precise regiocontrol, increasing synthetic complexity compared to simpler aryl analogs .

Therapeutic Potential: IDO1 inhibitors like ’s analogs demonstrate immune-modulating effects, suggesting the target compound could share this activity. However, its unique cyclopentyl group might alter binding affinity or selectivity compared to sulfamoylaminoethyl derivatives .

Research Findings and Data Tables

Physicochemical Properties (Inferred)

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Triazole moiety : Known for its stability and ability to interact with biological receptors.

- Cyclopentyl ring : Contributes to the compound's hydrophobic properties.

- Hydroxymethyl groups : Enhance solubility and may participate in hydrogen bonding.

The molecular formula is , and it has been identified as having promising pharmacological profiles.

Research indicates that the triazole nucleus plays a crucial role in the biological activity of this compound. It acts as a pharmacophore that can:

- Interact with various biological receptors.

- Serve as a hydrogen bond donor and acceptor, enhancing binding affinity to target sites .

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives, including this compound. The compound has shown:

- Cytotoxic effects : Tested against various cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) using the MTT assay. Results indicated significant cytotoxicity compared to control compounds .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activities. Preliminary data suggests that this compound may exhibit:

- Broad-spectrum antimicrobial effects : Further studies are required to quantify its efficacy against specific pathogens.

Case Study 1: Anticancer Efficacy

In a study conducted on various triazole derivatives including this compound, researchers found that it inhibited cell proliferation in melanoma and breast cancer cell lines. The selectivity towards cancer cells was notable, indicating potential for use as an antitumor agent .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the hydroxymethyl and cyclopentyl groups significantly influenced the biological activity. Compounds with enhanced hydrophilicity demonstrated increased interaction with cellular targets, leading to improved anticancer activity .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition or carboxamide coupling, leveraging aryl isocyanates or triphosgene-mediated reactions in dichloromethane (DCM) with yields up to 97% . Optimizing reaction efficiency requires computational reaction path searches (quantum chemical calculations) to predict intermediates and transition states, followed by iterative experimental validation under controlled conditions (e.g., solvent selection, temperature gradients) . Reactor design principles, such as continuous-flow systems, can enhance scalability and reproducibility .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the cyclopentyl backbone and triazole-carboxamide linkage. X-ray crystallography can resolve stereochemical ambiguities, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups (e.g., hydroxyl, hydroxymethyl). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with diode-array detection .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Methodological Answer : Compliance with the Chemical Hygiene Plan is required, including 100% proficiency in safety exams prior to handling . Personal protective equipment (PPE), fume hoods, and emergency shower/eye wash stations must be accessible. First-aid measures for exposure include immediate decontamination and medical consultation, referencing Safety Data Sheets (SDS) for toxicity profiles .

Q. How can solubility and bioavailability challenges be addressed during preclinical studies?

- Methodological Answer : Co-solvent systems (e.g., PEG-400, DMSO) or lipid-based formulations improve solubility. Structural derivatization, such as introducing polar substituents (e.g., sulfonate groups), enhances aqueous solubility. Pharmacokinetic profiling via in vitro assays (e.g., Caco-2 permeability) guides bioavailability optimization .

Q. What computational tools are used to predict physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations predict solubility and membrane permeability. Software like Gaussian or COSMO-RS models partition coefficients (LogP) and pKa values .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., DoE) optimize reaction conditions for novel derivatives?

- Methodological Answer : Statistical Design of Experiments (DoE) reduces trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions with minimal runs. For example, a Central Composite Design (CCD) can model nonlinear relationships between variables, validated via ANOVA .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms?

- Methodological Answer : Implement a feedback loop where experimental outliers (e.g., unexpected byproducts) are re-analyzed using ab initio calculations (e.g., transition state theory). Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods refine mechanistic hypotheses, while in situ spectroscopy (e.g., Raman) monitors real-time intermediates .

Q. How can membrane separation technologies improve purification of this compound from complex mixtures?

- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 nm) separate the carboxamide from smaller impurities. Solvent-resistant membranes (e.g., polyimide) prevent degradation during organic solvent processing. Process intensification via membrane cascades enhances yield and purity .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Target deconvolution employs CRISPR-Cas9 screens or affinity-based proteomics (e.g., pull-down assays with biotinylated probes). Molecular docking (AutoDock Vina) predicts binding sites, validated via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

Q. How are advanced process control systems applied to scale-up synthesis while maintaining quality?

- Methodological Answer : Model Predictive Control (MPC) integrates real-time PAT (Process Analytical Technology) data (e.g., FTIR, NIR) to adjust parameters dynamically. Risk-based approaches (ICH Q9) prioritize critical quality attributes (CQAs), ensuring consistency during transition from batch to continuous manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.